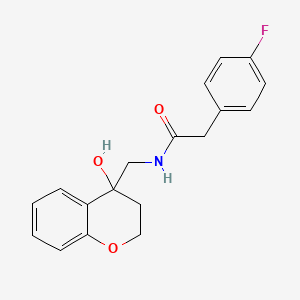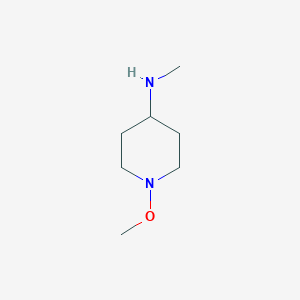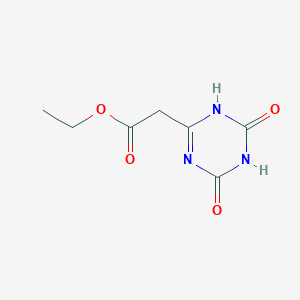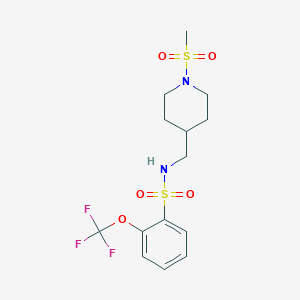
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide” is a chemical compound with the molecular formula C14H19F3N2O5S2 . It is available for purchase from various suppliers.
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a common structural motif in many pharmaceuticals . The compound also contains a trifluoromethoxy group and a benzenesulfonamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 193.27 g/mol . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Phospholipase A2 Inhibition
A study by Oinuma et al. (1991) synthesized a series of compounds including N-(1-Benzyl-4-piperidinyl)-4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2-propenoyl]amino]-benzenesulfonamide, which exhibited significant inhibitory effects on membrane-bound phospholipase A2. This inhibition is critical for reducing myocardial infarction size in coronary occluded rats (Oinuma et al., 1991).
Cholinesterase Inhibition
Derivatives of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide have been shown to exhibit promising activity against acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are targeted for therapeutic intervention in neurodegenerative diseases like Alzheimer's. Khalid (2012) synthesized a series of these derivatives which showed potential in this area (Khalid, 2012).
Glycosyl Triflate Formation
Crich and Smith (2001) researched the use of 1-benzenesulfinyl piperidine in conjunction with trifluoromethanesulfonic anhydride. This combination is effective for activating thioglycosides, leading to glycosyl triflates, which are valuable intermediates in the synthesis of diverse glycosidic linkages (Crich & Smith, 2001).
Carbonic Anhydrase Inhibition
Alafeefy et al. (2015) explored benzenesulfonamides incorporating piperidinyl moieties as inhibitors of human carbonic anhydrases, particularly targeting tumor-associated isoforms. These compounds, including derivatives of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide, exhibited low nanomolar activity, suggesting potential use in cancer therapy (Alafeefy et al., 2015).
Nanofiltration Membrane Development
Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers, including derivatives of the subject compound, for the preparation of thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection capabilities, highlighting their utility in water treatment and dye solution processing (Liu et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O5S2/c1-25(20,21)19-8-6-11(7-9-19)10-18-26(22,23)13-5-3-2-4-12(13)24-14(15,16)17/h2-5,11,18H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRJJJVXWOAWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Naphthalen-2-ylamino)-1-oxopropan-2-yl] 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate](/img/structure/B2673472.png)
![(4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2673473.png)
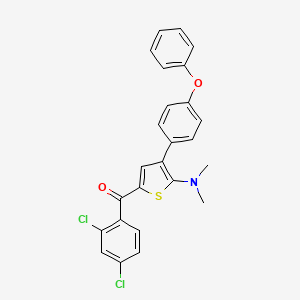
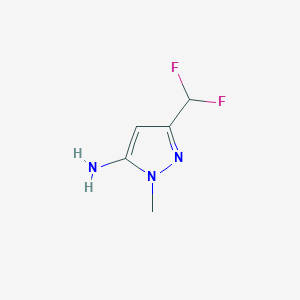
![1-(3-Fluoro-4-(5-(2-fluorobenzyl)benzo[d]thiazol-2-yl)benzyl)azetidine-3-carboxylic acid](/img/no-structure.png)


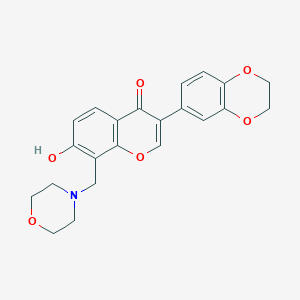
![2-[1-(2-Methoxyphenoxy)ethyl]-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2673488.png)
![3-(2,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2673489.png)

